

### discovery of cyclic oligoadenylate signaling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Cyclic tri-AMP |           |
| Cat. No.:            | B12366300      | Get Quote |

An In-depth Technical Guide to the Discovery and Mechanisms of Cyclic Oligoadenylate and Related Nucleotide Signaling in Innate Immunity

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

Cyclic oligonucleotides have emerged as critical second messengers in innate immunity, orchestrating robust defenses against pathogens across all domains of life. The discovery of these signaling pathways has unveiled sophisticated molecular mechanisms of pathogen recognition and immune activation. In prokaryotes, the Type III CRISPR-Cas system detects invading RNA and triggers the synthesis of cyclic oligoadenylates (cOA), which in turn activate ancillary ribonucleases to degrade viral transcripts.[1][2] Eukaryotes employ analogous strategies; the 2'-5' oligoadenylate synthetase (OAS) family polymerizes ATP into 2'-5' oligoadenylates (2-5A) upon sensing double-stranded RNA (dsRNA), leading to the activation of RNase L and a broad-scale antiviral state.[3][4] Furthermore, the discovery of the cGAS-STING pathway revealed that cytosolic DNA triggers the synthesis of the cyclic dinucleotide 2',3'-cGAMP, a potent activator of the STING protein that initiates a powerful type I interferon response.[5][6] This technical guide provides an in-depth exploration of these pivotal signaling pathways, detailing their discovery, core mechanisms, key quantitative data, and the experimental protocols used to elucidate them.

## Chapter 1: Prokaryotic Cyclic Oligoadenylate (cOA) Signaling in Type III CRISPR-Cas Systems



The discovery of cOA signaling within Type III CRISPR-Cas systems revealed a novel layer of regulation in prokaryotic anti-phage defense. Unlike the direct nucleic acid cleavage by other CRISPR systems, Type III systems utilize a second messenger to elicit a broad cellular response.

### **Discovery and Core Pathway**

The seminal discovery in 2017 demonstrated that upon binding to a target RNA complementary to its CRISPR RNA (crRNA), the Cas10 subunit of the Csm (Type III-A) effector complex is activated.[2] This activation triggers the synthesis of cyclic oligoadenylates (cOA) from ATP molecules using its Palm/cyclase domain.[1][2][7] These cOA molecules, which can vary in ring size (e.g., cA<sub>3</sub>, cA<sub>4</sub>), act as second messengers. They diffuse from the effector complex and bind to ancillary effector proteins, such as the ribonuclease Csm6 or Csx1.[1][8] This binding allosterically activates the HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domains of these nucleases, leading to the nonspecific degradation of viral and host RNAs, ultimately inducing an antiviral state or programmed cell death to prevent phage propagation. [1][2]





Click to download full resolution via product page

Figure 1: Type III CRISPR-cOA Signaling Pathway



### **Experimental Protocols**

Protocol 1: In Vitro Synthesis and Detection of cOA[1][7][9]

This protocol describes the synthesis of cOA by purified Csm complexes and its subsequent detection.

- · Reaction Setup:
  - Combine purified Type III Csm effector complex (e.g., from Sulfolobus solfataricus) with a specific crRNA.
  - Add a synthetic target RNA oligonucleotide that is complementary to the crRNA.
  - Incubate in a reaction buffer (e.g., 20 mM MES pH 6.5, 150 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT).
  - Initiate the reaction by adding ATP, including  $\alpha$ -32P-ATP for radioactive labeling.
- Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 70°C for thermophilic organisms) for a defined period (e.g., 30-60 minutes).
- Reaction Quenching: Stop the reaction by adding formamide loading buffer or by heat inactivation.
- Detection via Thin-Layer Chromatography (TLC):
  - Spot the reaction mixture onto a PEI-cellulose TLC plate.
  - Develop the chromatogram using a suitable solvent (e.g., 1:1.5 (v/v) saturated (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>:1.5 M KH<sub>2</sub>PO<sub>4</sub>, pH 3.5).
  - Visualize the radiolabeled cOA products by phosphorimaging. The different cOA species (cA<sub>3</sub>, cA<sub>4</sub>, cA<sub>5</sub>, cA<sub>6</sub>) will migrate to distinct positions.
- Confirmation via Mass Spectrometry: For non-radioactive assays, analyze the reaction products using liquid chromatography-mass spectrometry (LC-MS) to confirm the mass of the synthesized cOA molecules.



#### Protocol 2: Csm6/Csx1 Ribonuclease Activity Assay[1][10]

This assay measures the cOA-dependent activation of the Csm6/Csx1 nuclease.

- · Reaction Setup:
  - Purify recombinant Csm6 or Csx1 protein.
  - Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl<sub>2</sub>).
  - Add a fluorescently labeled single-stranded RNA (ssRNA) substrate.
  - Add purified cOA (synthesized as described in Protocol 1) to the reaction mixture. A
    control reaction should be performed without cOA.
- Incubation: Incubate at the optimal temperature for the nuclease (e.g., 37°C) for various time points.
- Analysis:
  - Stop the reaction by adding a denaturing loading buffer.
  - Analyze the RNA degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
  - Visualize the fluorescently labeled RNA fragments. Nuclease activity is confirmed by the appearance of smaller RNA cleavage products in the presence of cOA.

# Chapter 2: The Eukaryotic 2'-5' Oligoadenylate (OAS)-RNase L Pathway

The OAS-RNase L system is a cornerstone of the interferon-induced antiviral response in vertebrates. It functions as an intracellular sensor for viral dsRNA, triggering a potent RNA degradation program to halt viral replication.

### **Discovery and Core Pathway**







First identified as part of the cellular response to interferons, the OAS/RNase L pathway is activated by double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.[11] Upon binding to dsRNA, members of the Oligoadenylate Synthetase (OAS) family (OAS1, OAS2, OAS3) are catalytically activated.[4][12] These enzymes polymerize ATP into a series of 2'-5' phosphodiester-linked oligoadenylates, known as 2-5A.[3] 2-5A then acts as a second messenger, binding with high affinity to the ankyrin repeat domains of the latent endoribonuclease L (RNase L). This binding induces the dimerization and activation of RNase L, which then non-specifically cleaves single-stranded viral and cellular RNAs, including ribosomal RNA (rRNA), leading to a global shutdown of protein synthesis and inhibition of viral replication.[4][11]





Click to download full resolution via product page

Figure 2: OAS-RNase L Antiviral Pathway



### **Quantitative Data**

The enzymatic activity of OAS proteins and their activation kinetics have been quantitatively characterized.

| Parameter                                  | Value                               | Conditions                                     | Reference |
|--------------------------------------------|-------------------------------------|------------------------------------------------|-----------|
| OAS1 Steady-State Velocity (k_cat)         | Varies with ATP and poly(I:C) conc. | pH-dependent,<br>studied via PPi<br>production | [3][13]   |
| 2-5A concentration in HSV-1 infected cells | ~50 nM                              | IFN-treated human conjunctival cells           | [11]      |

### **Experimental Protocols**

Protocol 3: OAS Activation Assay using Poly(I:C)[3][13]

This assay measures the ability of a dsRNA mimic to activate OAS enzyme activity.

- Reaction Setup:
  - Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 1 mM DTT).
  - Add purified recombinant human OAS1 protein.
  - Add the synthetic dsRNA analog poly(I:C) at various concentrations.
  - Initiate the reaction by adding a defined concentration of ATP.
- Incubation: Incubate at 37°C. The reaction progress can be monitored continuously.
- Detection of Product Formation:
  - One common method is to measure the production of pyrophosphate (PPi), a byproduct of ATP polymerization. This can be done using a coupled-enzyme assay where PPi is used to generate a fluorescent or colorimetric signal.



- Reaction progress curves are often biphasic, showing an initial lag phase followed by a linear steady-state rate of product formation.[3][13]
- Data Analysis: Determine kinetic parameters such as k\_cat and K\_m for ATP and the
  activation constant for poly(I:C) by fitting the steady-state velocity data to appropriate
  enzyme kinetic models.

Protocol 4: RNase L Activation via rRNA Cleavage Assay[14][15][16]

This is a cell-based assay to confirm functional activation of RNase L.

- Cell Culture and Treatment:
  - Culture a suitable cell line (e.g., A549 lung carcinoma cells) that has a robust RNase L response.[14]
  - Treat the cells with an RNase L activator. This can be achieved by transfecting cells with poly(I:C) to activate the endogenous OAS-RNase L pathway, or by directly transfecting synthetic 2-5A to bypass OAS and specifically activate RNase L.[14]
  - Include untreated cells as a negative control.
- RNA Extraction: After a suitable incubation period (e.g., 4-6 hours), harvest the cells and extract total RNA using a standard method like TRIzol or a column-based kit.
- Analysis of RNA Integrity:
  - Analyze the integrity of the extracted RNA using a microfluidic capillary electrophoresis system (e.g., Agilent Bioanalyzer).
  - In cells with activated RNase L, the electropherogram will show characteristic cleavage products of the 18S and 28S ribosomal RNAs, appearing as distinct peaks that are absent in the control samples.[14]
- Interpretation: The appearance of these specific rRNA cleavage patterns is a hallmark of RNase L activation.



## Chapter 3: The cGAS-STING Pathway and 2',3'-Cyclic GMP-AMP (cGAMP)

The discovery of the cGAS-STING pathway fundamentally advanced our understanding of innate immune sensing of DNA. This pathway is crucial for defense against DNA viruses and bacteria, and its dysregulation is linked to autoimmune diseases and cancer.

### **Discovery and Core Pathway**

Through biochemical fractionation, cyclic GMP-AMP synthase (cGAS) was identified as the primary cytosolic sensor for double-stranded DNA (dsDNA).[6] Unlike other DNA sensors, cGAS functions as an enzyme. Upon binding to dsDNA, cGAS undergoes a conformational change and is activated to catalyze the synthesis of a unique cyclic dinucleotide, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP.[6][17] This molecule contains one 2'-5' and one 3'-5' phosphodiester bond, distinguishing it from bacterial cyclic dinucleotides.[18] 2',3'-cGAMP is a high-affinity second messenger for the Stimulator of Interferon Genes (STING) protein, an adaptor protein located on the endoplasmic reticulum.[17][19] cGAMP binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus. There, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.[5]





Click to download full resolution via product page

Figure 3: cGAS-STING Cytosolic DNA Sensing Pathway



### **Quantitative Data**

The binding affinities between the components of the cGAS-STING pathway are critical for its function and have been precisely measured.

| Ligand-Receptor<br>Pair        | Binding Affinity<br>(Kd)                | Experimental<br>Method(s)                                               | Reference(s) |
|--------------------------------|-----------------------------------------|-------------------------------------------------------------------------|--------------|
| 2',3'-cGAMP to human<br>STING  | 3.79 nM - 9.23 nM                       | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | [20]         |
| c-di-GMP to human<br>STING     | ~300-fold weaker than 2',3'-cGAMP       | Not Specified                                                           | [17]         |
| Nuclear cGAS to endogenous DNA | ~200-fold lower than to cytoplasmic DNA | Not Specified                                                           | [21]         |

### **Experimental Protocols**

Protocol 5: Inducing and Assessing cGAS-STING Pathway Activation In Vitro[22][23][24][25]

This protocol details how to activate the pathway in cultured cells and measure the downstream signaling events.

- Stimulation of Cells:
  - o Culture murine or human cell lines (e.g., MEFs, THP-1, HeLa) in appropriate media.
  - Prepare the DNA stimulus. A common stimulus is sheared salmon sperm DNA (ISD) or synthetic dsDNA oligonucleotides.
  - Transfect the DNA into the cells using a transfection reagent like Lipofectamine or PEI.[25]
     Alternatively, cells can be infected with a DNA virus (e.g., Vaccinia Virus, VACV).[25] A
     positive control can be performed by transfecting 2',3'-cGAMP directly.
  - Incubate cells for an appropriate time (e.g., 4-8 hours).



- Assessment by Western Blot:
  - Harvest cells and prepare whole-cell lysates.
  - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
  - Probe the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3).
  - Use antibodies against total STING, TBK1, IRF3, and a housekeeping protein (e.g., β-actin) as loading controls.
  - An increase in the phosphorylated forms of these proteins indicates pathway activation.
- Assessment by RT-qPCR:
  - Extract total RNA from stimulated and control cells.
  - Synthesize cDNA via reverse transcription.
  - Perform quantitative PCR (qPCR) using primers specific for the IFNB1 gene (encoding IFN-β) and a housekeeping gene (e.g., GAPDH or ACTB).
  - A significant upregulation of IFNB1 mRNA levels in stimulated cells confirms the transcriptional activation downstream of STING signaling.

## Chapter 4: Crosstalk, Evolution, and Therapeutic Implications

The discovery of cOA and cGAMP signaling has opened new avenues for research and therapeutic development. Recent findings have highlighted the deep evolutionary roots of these pathways and their potential for manipulation in treating disease.

• Evolutionary Conservation: The discovery of bacterial cGAS-like enzymes that also produce 2',3'-cGAMP to activate antiphage signaling pathways demonstrates that this signaling logic is not confined to metazoa.[26] These bacterial systems activate effectors like



transmembrane ion channels, revealing a diverse range of downstream responses mediated by the same second messenger.[26]

- Structural Homology: Key protein domains are shared across these pathways. The CARF domain, which binds cOA in CRISPR-associated effectors, is evolutionarily related to the SAVED domain found in some bacterial cGAMP receptors.[27] This suggests a common ancestral origin for cyclic oligonucleotide sensing domains.
- Drug Development: The central role of the cGAS-STING pathway in anti-tumor and antiviral immunity has made it a prime target for drug development.
  - STING Agonists: Small molecule and cyclic dinucleotide analogs that activate STING are being developed as cancer immunotherapies to stimulate an anti-tumor immune response.
     [28][29][30]
  - STING Antagonists: For autoimmune diseases driven by aberrant STING activation (e.g., Aicardi-Goutières syndrome, SAVI), inhibitors that block the cGAMP binding pocket are being pursued to dampen the inflammatory response.[31][32]

The continued exploration of these ancient signaling pathways promises to yield further fundamental insights into host-pathogen interactions and provide novel strategies for therapeutic intervention.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Investigation of the cyclic oligoadenylate signaling pathway of type III CRISPR systems -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cyclic oligonucleotide signaling pathway in type III CRISPR-Cas systems | RNA Journal Club [rnajc.ucsf.edu]
- 3. pubs.acs.org [pubs.acs.org]

### Foundational & Exploratory





- 4. RNA regulation of the antiviral protein 2'-5'-oligoadenylate synthetase (OAS) PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cGAS-STING cytosolic DNA sensing pathway Wikipedia [en.wikipedia.org]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of cyclic oligoadenylate synthesis in a type III CRISPR system PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic and Mechanistic Studies of Human Oligoadenylate Synthetase 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. A detailed protocol for RNA cleavage assay in sympathetic neurons PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cGAS-STING pathway for DNA sensing PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarworks.brandeis.edu]
- 19. glenbarberlaboratory.com [glenbarberlaboratory.com]
- 20. benchchem.com [benchchem.com]
- 21. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to induce and assess cGAS-STING pathway activation in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for nuclear export signal characterization of cGAS in mammalian cells PMC [pmc.ncbi.nlm.nih.gov]







- 26. Bacterial cGAS-like enzymes produce 2',3'-cGAMP to activate an ion channel that restricts phage replication PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cyclic oligoadenylate signaling and regulation by ring nucleases during type III CRISPR defense - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Progress in the Research and Development of cGAS-STING Drug Targets [synapse.patsnap.com]
- 30. bioscience.co.uk [bioscience.co.uk]
- 31. researchgate.net [researchgate.net]
- 32. STING inhibitors target the cyclic dinucleotide binding pocket PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery of cyclic oligoadenylate signaling].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366300#discovery-of-cyclic-oligoadenylate-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com